2-fluoro-3-hydrazinylpyrazine
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Overview
Description
2-fluoro-3-hydrazinylpyrazine: is an organic compound with the molecular formula C4H5FN4 . It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 3 are replaced by a fluorine atom and a hydrazinyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-hydrazinylpyrazine typically involves the introduction of a fluorine atom and a hydrazinyl group onto a pyrazine ring. One common method involves the reaction of 2-fluoropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
Chemistry: 2-fluoro-3-hydrazinylpyrazine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. It is being investigated for its role in inhibiting certain enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-fluoro-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes by binding to their active sites or altering their conformation.
Receptors: It can interact with cell surface receptors, affecting signal transduction pathways.
Pathways: The compound may influence pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
- 2-chloro-3-hydrazinylpyrazine
- 2-bromo-3-hydrazinylpyrazine
- 2-iodo-3-hydrazinylpyrazine
Comparison:
- Reactivity: The presence of different halogens (fluorine, chlorine, bromine, iodine) affects the compound’s reactivity. Fluorine, being the most electronegative, makes 2-fluoro-3-hydrazinylpyrazine less reactive towards nucleophilic substitution compared to its chloro, bromo, and iodo counterparts .
- Biological Activity: The biological activity of these compounds can vary significantly. Fluorine-containing compounds often exhibit enhanced stability and bioavailability, making this compound potentially more effective in biological applications .
- Physical Properties: The physical properties, such as melting point and solubility, can also differ based on the halogen present. Fluorine-containing compounds tend to have higher melting points and different solubility profiles compared to their halogenated analogs .
Properties
CAS No. |
1998247-67-8 |
---|---|
Molecular Formula |
C4H5FN4 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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